Cas no 1527727-35-0 (1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

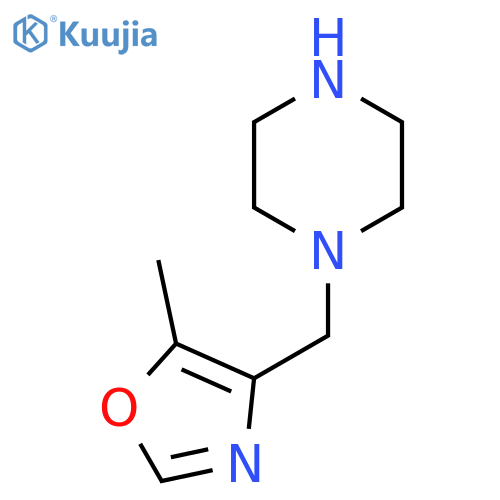

1527727-35-0 structure

商品名:1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine

1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine 化学的及び物理的性質

名前と識別子

-

- 1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine

- EN300-1661165

- AKOS020934438

- 1527727-35-0

- 1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine

-

- インチ: 1S/C9H15N3O/c1-8-9(11-7-13-8)6-12-4-2-10-3-5-12/h7,10H,2-6H2,1H3

- InChIKey: ALMLRHBBDXINTB-UHFFFAOYSA-N

- ほほえんだ: O1C=NC(=C1C)CN1CCNCC1

計算された属性

- せいみつぶんしりょう: 181.121512110g/mol

- どういたいしつりょう: 181.121512110g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 41.3Ų

1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1661165-5.0g |

1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine |

1527727-35-0 | 5g |

$2152.0 | 2023-06-04 | ||

| Enamine | EN300-1661165-100mg |

1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine |

1527727-35-0 | 100mg |

$653.0 | 2023-09-21 | ||

| Enamine | EN300-1661165-5000mg |

1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine |

1527727-35-0 | 5000mg |

$2152.0 | 2023-09-21 | ||

| Enamine | EN300-1661165-1.0g |

1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine |

1527727-35-0 | 1g |

$743.0 | 2023-06-04 | ||

| Enamine | EN300-1661165-0.05g |

1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine |

1527727-35-0 | 0.05g |

$624.0 | 2023-06-04 | ||

| Enamine | EN300-1661165-500mg |

1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine |

1527727-35-0 | 500mg |

$713.0 | 2023-09-21 | ||

| Enamine | EN300-1661165-2500mg |

1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine |

1527727-35-0 | 2500mg |

$1454.0 | 2023-09-21 | ||

| Enamine | EN300-1661165-250mg |

1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine |

1527727-35-0 | 250mg |

$683.0 | 2023-09-21 | ||

| Enamine | EN300-1661165-50mg |

1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine |

1527727-35-0 | 50mg |

$624.0 | 2023-09-21 | ||

| Enamine | EN300-1661165-1000mg |

1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine |

1527727-35-0 | 1000mg |

$743.0 | 2023-09-21 |

1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

3. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

1527727-35-0 (1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine) 関連製品

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量